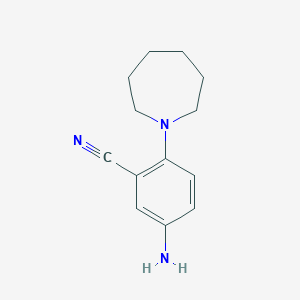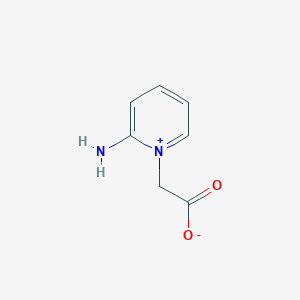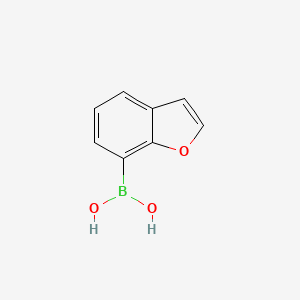
Benzofuran-7-boronic acid
Descripción general
Descripción
Benzofuran-7-boronic acid is an organic compound that belongs to the class of benzofurans, which are characterized by a fused benzene and furan ring structure. This compound is particularly notable for its boronic acid functional group, which imparts unique reactivity and utility in various chemical applications. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Mecanismo De Acción
Target of Action
Benzofuran-7-boronic acid, like other boronic acids, is primarily used in Suzuki-Miyaura coupling reactions . The targets of these reactions are chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Mode of Action
In Suzuki-Miyaura coupling reactions, this compound acts as a nucleophile, transferring from boron to palladium . This transmetalation process is key to the formation of new carbon-carbon bonds .
Biochemical Pathways
Benzofuran derivatives have been shown to exhibit a broad range of biological activities, including anticancer, antibacterial, and antifungal effects
Pharmacokinetics
Boronic acids in general are known for their stability and ease of handling, which can impact their absorption, distribution, metabolism, and excretion (adme) properties . For example, a related compound, N-Benzoxaborole Benzofuran GSK8175, has been shown to have low in vivo clearance across preclinical species .
Result of Action
The molecular and cellular effects of this compound are likely to be diverse, given the wide range of biological activities exhibited by benzofuran derivatives . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, boronic acids are generally stable and environmentally friendly, degrading into boric acid . They can exist as mixtures of oligomeric anhydrides, particularly in the presence of water . This could potentially affect the compound’s stability and efficacy.
Análisis Bioquímico
Biochemical Properties
Benzofuran derivatives have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that benzofuran derivatives can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran-7-boronic acid typically involves the borylation of benzofuran derivatives. One common method is the palladium-catalyzed borylation of benzofuran using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert atmosphere conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals .
Análisis De Reacciones Químicas
Types of Reactions: Benzofuran-7-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where this compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Substitution Reactions: The boronic acid group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzofuran derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate or sodium carbonate, used to facilitate the borylation process.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
Substituted Benzofurans: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Benzofuran-7-boronic acid has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Benzofuran-2-boronic acid: Similar structure but with the boronic acid group at the 2-position.
Benzothiophene-7-boronic acid: Contains a sulfur atom instead of oxygen in the heterocyclic ring.
Indole-7-boronic acid: Contains a nitrogen atom instead of oxygen in the heterocyclic ring.
Uniqueness: Benzofuran-7-boronic acid is unique due to its specific positioning of the boronic acid group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and in the development of new materials and pharmaceuticals.
Propiedades
IUPAC Name |
1-benzofuran-7-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDOPNZOLYBYNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=CO2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695632 | |
| Record name | 1-Benzofuran-7-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860625-79-2 | |
| Record name | 1-Benzofuran-7-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B3021723.png)

![[5-(2-Chloro-phenyl)-tetrazol-2-yl]-acetic acid](/img/structure/B3021725.png)
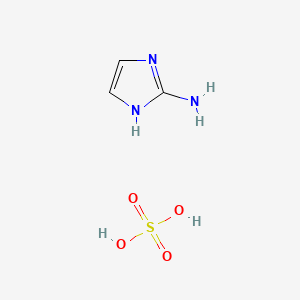
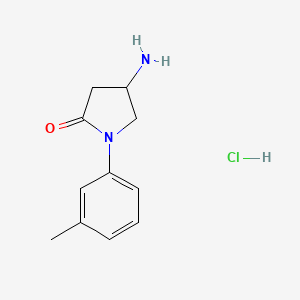
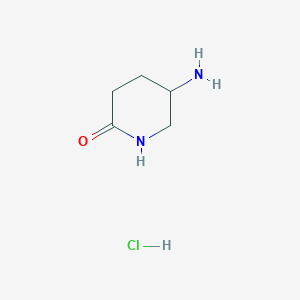
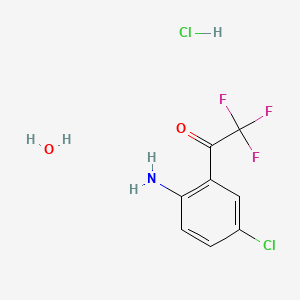
![2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3021735.png)


